Methyl 3-amino-5-formylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-formylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDLRMKSBBWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-formylthiophene-2-carboxylate typically involves the reaction of 3-amino-5-formylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-amino-5-carboxythiophene-2-carboxylate.
Reduction: Methyl 3-amino-5-hydroxymethylthiophene-2-carboxylate.
Substitution: Derivatives with different alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Methyl 3-amino-5-formylthiophene-2-carboxylate has shown promising antimicrobial properties. Research indicates that thiophene derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the Minimum Inhibitory Concentration (MIC) of related thiophene compounds against Staphylococcus aureus and Escherichia coli. The results indicated MIC values as low as 0.25 µg/mL for some derivatives, suggesting that this compound may exhibit similar efficacy.
2. Anti-inflammatory Properties
Thiophene derivatives are known for their anti-inflammatory activities. This compound could potentially inhibit key enzymes involved in inflammatory processes.
- Case Study : In vitro studies demonstrated that similar compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 when tested in cell cultures, indicating a potential for therapeutic use in inflammatory diseases.
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis, particularly in the construction of more complex thiophene derivatives.
- Synthesis Example : this compound can be reacted with various electrophiles to yield substituted thiophenes, which are valuable in pharmaceutical development.
2. Photovoltaic Materials
Recent studies have explored the use of thiophene derivatives in organic photovoltaics due to their favorable electronic properties.
- Research Findings : Incorporating this compound into polymer matrices has been shown to enhance charge transport properties, making it a candidate for efficient solar cell applications.
Data Summary Table
| Application Area | Activity/Property | Reference Source |
|---|---|---|
| Antimicrobial | MIC as low as 0.25 µg/mL | Case Study on Thiophenes |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | In Vitro Cytokine Study |
| Organic Synthesis | Building block for complex thiophenes | Synthetic Methodology |
| Photovoltaic Materials | Enhanced charge transport properties | Material Science Research |
Mechanism of Action
The mechanism of action of methyl 3-amino-5-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The amino and formyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring provides stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Biological Activity
Methyl 3-amino-5-formylthiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, an amino group, and a formyl group. These structural features contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for its potential applications in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 224.24 g/mol |
| CAS Number | 946605-33-0 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that the compound may selectively inhibit the proliferation of cancer cells while sparing normal cells.
The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death). The amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Case Study: Tumor Cell Line Testing
In a comparative study involving various tumor cell lines, this compound demonstrated an IC50 value of approximately 15 µM against human leukemia cells. This selectivity was notably higher than that observed in non-cancerous cell lines, indicating its potential as a selective anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the thiophene ring or substituents can significantly impact its potency.
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiophene | Small groups enhance potency |
| Amino Group Variation | Alters binding affinity |
| Formyl Group Reduction | Increases cytotoxicity |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing methyl 3-amino-5-formylthiophene-2-carboxylate, and how can reaction conditions be optimized? A: The compound can be synthesized via Gewald or modified Gewald reactions, which involve cyclocondensation of ketones with cyanoacetates and sulfur in the presence of amines. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) under inert atmospheres (N₂) to prevent oxidation . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation) and reaction time (e.g., 3 days for complete conversion in THF) . Purification typically employs reverse-phase HPLC with gradients (e.g., 30% → 100% methanol in water) to isolate high-purity products .
Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A:
- 1H/13C NMR : Assign peaks for the formyl group (~9.8 ppm in 1H NMR) and ester carbonyl (~165–170 ppm in 13C NMR). Amino protons may appear as broad singlets (~5–6 ppm) .
- IR Spectroscopy : Confirm C=O (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) stretches .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Mechanistic and Structural Studies
Q: How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected regioselectivity in substitution reactions? A: Density Functional Theory (DFT) calculations can model electron density distribution and transition states to predict reactivity. For example, the electron-withdrawing formyl group at position 5 directs electrophilic attacks to the amino-substituted position (C3) due to resonance effects. Validate results by comparing computed NMR chemical shifts (e.g., using Gaussian software) with experimental data .
Q: What strategies are effective for analyzing steric and electronic effects in derivatives of this compound? A:
- X-ray Crystallography : Resolve crystal structures to assess bond lengths and angles, particularly for the thiophene ring and substituent orientations .
- Hammett Plots : Correlate substituent electronic parameters (σ) with reaction rates (e.g., acylation or alkylation) to quantify electronic effects .
- Steric Maps : Use molecular modeling tools (e.g., Schrödinger) to visualize steric hindrance around reactive sites .
Biological and Pharmacological Applications
Q: How can researchers design assays to evaluate the antibacterial activity of this compound derivatives? A:
- Minimum Inhibitory Concentration (MIC) : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Mechanism Studies : Perform time-kill assays and β-galactosidase leakage tests to assess membrane disruption .
- SAR Analysis : Modify substituents (e.g., replacing formyl with acetyl) to correlate structural changes with activity .
Q: What methods are used to study the compound’s potential in cancer research? A:
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
- In Vivo Models : Evaluate tumor suppression in xenograft mice, monitoring body weight and tumor volume weekly .
Data Analysis and Troubleshooting
Q: How should researchers address discrepancies in NMR data between synthesized batches? A:
- Solvent/Purity Checks : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous and free from water (~1.5 ppm in 1H NMR) .
- Dynamic Effects : Heat samples to 50°C to reduce aggregation-induced broadening of NH₂ signals .
- Spiking Experiments : Add authentic samples to mixtures to identify impurities .
Q: What steps mitigate low yields in acylation reactions involving the amino group? A:
- Activation Reagents : Use HATU or EDCI/HOBt to enhance coupling efficiency .
- Solvent Optimization : Switch to DMF for better solubility of intermediates .
- Temperature Control : Perform reactions at 0°C to minimize side reactions (e.g., over-acylation) .
Safety and Handling in Research Settings
Q: What precautions are necessary when handling this compound in the lab? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
